1,1'-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene is an organohalogen compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethane backbone, which is further connected to two benzene rings
Preparation Methods
The synthesis of 1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene typically involves the halogenation of ethane derivatives followed by coupling with benzene rings. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale halogenation processes followed by purification steps to isolate the compound.
Chemical Reactions Analysis
1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Coupling Reactions: The benzene rings can participate in coupling reactions to form larger aromatic systems.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene can be compared with other similar compounds, such as:
2-Bromo-2-chloro-1,1,1-trifluoroethane: Known for its use as an inhalation anesthetic.
1-Bromo-2-chloro-1,1,2-trifluoroethane: Studied for its thermodynamic properties.
The uniqueness of 1,1’-(2-Bromo-2-chloro-1-fluoroethane-1,1-diyl)dibenzene lies in its specific halogenation pattern and the presence of benzene rings, which confer distinct chemical and physical properties.
Properties
CAS No. |
59974-25-3 |
---|---|
Molecular Formula |
C14H11BrClF |
Molecular Weight |
313.59 g/mol |
IUPAC Name |
(2-bromo-2-chloro-1-fluoro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H11BrClF/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
WYUXAQBULLWXKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.